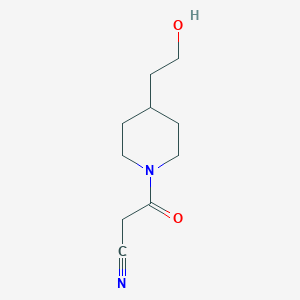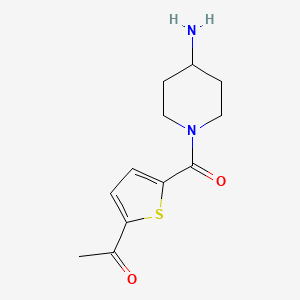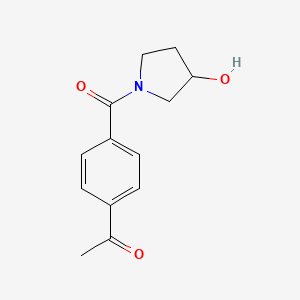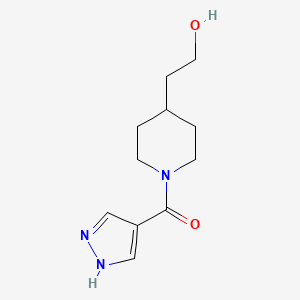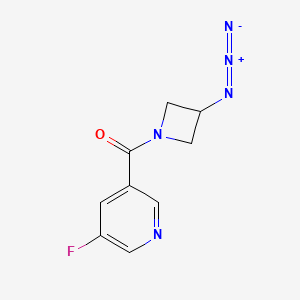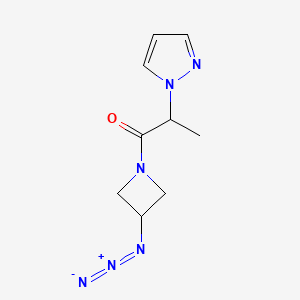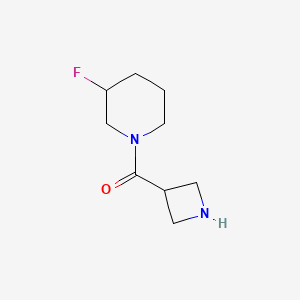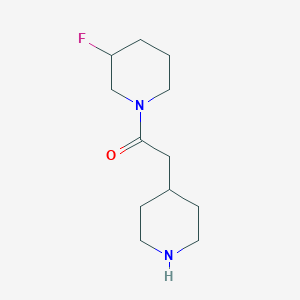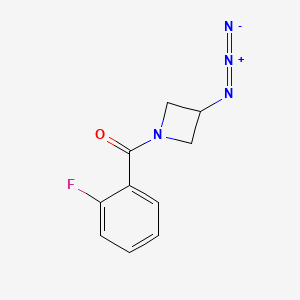
(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone
Übersicht
Beschreibung
(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone, also known as AMPM, is an organic compound consisting of an aminopiperidine and a methoxypyridine moiety. It is a member of the piperidine family, a group of compounds with a wide range of biological activities. AMPM has been studied for its potential applications in medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1. Structural Chemistry and Hydrogen Bonding Patterns
The compound has been utilized in structural chemistry to understand the molecular conformations, sites of protonation, and intermolecular hydrogen bonding patterns in compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives. For example, the distinct hydrogen bonding patterns contribute to the formation of a three-dimensional hydrogen-bonded network in certain compounds, which is crucial for their structural stability and interactions (Böck et al., 2021).
2. Development of NMDA Receptor Antagonists
The structure has served as a scaffold in the development of selective antagonists for the NMDA receptor, specifically targeting the NR2B subunit. These compounds exhibit potent activity and have shown effectiveness in animal models for conditions related to NMDA receptor dysregulation. The SAR and ADME properties of these compounds have been extensively studied, leading to the development of derivatives with improved pharmacological profiles (Borza et al., 2007).
3. Crystallography and Molecular Structure Analysis
Researchers have employed this compound in crystallography to analyze the molecular structure, hydrogen bonding, and other interactions in various derivatives. This understanding is crucial for the development of new materials with desired physical and chemical properties, as well as for the prediction of their behavior in different environments (Revathi et al., 2015).
4. Pharmacology and TRPV4 Antagonism
Derivatives of this compound have been identified as selective antagonists of the TRPV4 channel, showing analgesic effects in animal models. Detailed SAR analysis and pharmacological evaluation of these derivatives have provided valuable insights into their mechanism of action and potential therapeutic applications, especially for pain treatment (Tsuno et al., 2017).
5. Charge Transfer Complexation Studies
The compound has been studied for its electron-donating properties in charge transfer (CT) interactions. These studies have implications for understanding the electronic properties of materials and their potential applications in fields like organic electronics and photovoltaics (Alghanmi & Habeeb, 2015).
6. Antifungal Activity and Novel Derivatives Synthesis
Novel derivatives of this compound have shown promising antifungal activity. The structure-activity relationship studies of these derivatives contribute to the development of new antifungal agents with improved efficacy and specificity (Lv et al., 2013).
7. Crystal Growth and Nonlinear Optical Applications
The compound has been used in the synthesis of organic compounds for crystal growth studies. The grown crystals exhibit properties like good thermal stability and nonlinear optical activity, making them suitable for device applications in fields like photonics and optoelectronics (Revathi et al., 2018).
Eigenschaften
IUPAC Name |
(3-aminopiperidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-5-4-9(7-14-11)12(16)15-6-2-3-10(13)8-15/h4-5,7,10H,2-3,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEWWGGORGWLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



